5-Pyridin-2-YL-oxazole-2-carbaldehyde

Physicochemical Properties Lipophilicity ADME Prediction

Researchers developing FAAH inhibitors or G-quadruplex-targeting agents often face isomer contamination when sourcing pyridyl-oxazole building blocks, where generic 3-pyridyl or phenyl analogs lack the requisite chelation geometry. This 2-pyridyl isomer (CAS 342601-38-1, 98% purity) resolves these challenges: • Bidentate metal-chelation motif exclusive to the 2-pyridyl substitution-unachievable with 3-pyridyl analogs. • Reactive C2 aldehyde handle for α-ketooxazole FAAH inhibitors (Ki = 0.57 nM) and G4 ligand synthesis (KD = 0.6 × 10⁻⁷ M⁻¹). • Consistent 98% batch purity ensures reproducible downstream results.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 342601-38-1
Cat. No. B12863114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyridin-2-YL-oxazole-2-carbaldehyde
CAS342601-38-1
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CN=C(O2)C=O
InChIInChI=1S/C9H6N2O2/c12-6-9-11-5-8(13-9)7-3-1-2-4-10-7/h1-6H
InChIKeyPTVARLHHKZVXAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Pyridin-2-YL-oxazole-2-carbaldehyde Overview


5-Pyridin-2-YL-oxazole-2-carbaldehyde (CAS 342601-38-1) is a heterocyclic building block comprising a pyridine ring linked at the 2-position to an oxazole ring bearing a reactive aldehyde group at the C2 position . The compound exhibits a molecular weight of 174.16 g/mol and a molecular formula of C9H6N2O2 . The 2-pyridyl substitution pattern is critical for downstream applications in medicinal chemistry and coordination chemistry, as it enables unique binding modes and reactivity profiles compared to its 3-pyridyl or phenyl-substituted analogs [1]. The aldehyde functionality serves as a versatile handle for further derivatization, including nucleophilic additions, condensations, and cross-coupling reactions .

5-Pyridin-2-YL-oxazole-2-carbaldehyde: Why Substitution Fails


The 2-pyridyl isomer exhibits distinct physicochemical and biological properties compared to its 3-pyridyl and phenyl-substituted analogs, making generic substitution problematic in applications requiring precise molecular recognition. The position of the pyridine nitrogen relative to the oxazole ring dictates the compound's ability to engage in intramolecular hydrogen bonding, metal chelation, and π-stacking interactions [1]. For instance, the 2-pyridyl group can form a bidentate chelation motif with transition metals, which is not possible with the 3-pyridyl isomer [2]. In biological contexts, derivatives containing the 5-(pyridin-2-yl)oxazole core demonstrate significantly enhanced FAAH inhibition (Ki = 0.57 nM) compared to analogs with alternative substitution patterns [3]. Furthermore, the computed lipophilicity (LogP = 1.55) differs markedly from the 3-pyridyl analog (XLogP3 = 0.7), impacting membrane permeability and solubility profiles in cell-based assays [4]. Substituting with a different isomer or a phenyl-oxazole analog would alter these key properties, potentially compromising experimental outcomes.

5-Pyridin-2-YL-oxazole-2-carbaldehyde: Quantitative Differentiation


Lipophilicity: 2-Pyridyl vs 3-Pyridyl Isomer

The 2-pyridyl isomer exhibits a significantly higher computed LogP (1.55) compared to the 3-pyridyl isomer (XLogP3 = 0.7), indicating a >0.8 log unit increase in lipophilicity [1]. This difference is attributable to the reduced hydrogen-bonding capacity of the 2-pyridyl nitrogen due to intramolecular interactions with the oxazole ring, which effectively masks polarity and enhances membrane permeability .

Physicochemical Properties Lipophilicity ADME Prediction

FAAH Inhibition by α-Ketooxazole Derivatives

Derivatives containing the 5-(pyridin-2-yl)oxazole scaffold demonstrate potent inhibition of fatty acid amide hydrolase (FAAH), with a reported Ki value of 0.57 nM for a representative α-ketooxazole analog [1]. In contrast, structurally related oxazole derivatives lacking the 2-pyridyl substitution or bearing alternative heteroaromatic groups exhibit significantly reduced activity (e.g., Ki > 10 nM for phenyl-substituted analogs) [2]. The 2-pyridyl group is proposed to engage in favorable π-stacking and hydrogen-bonding interactions within the FAAH active site, as evidenced by X-ray crystallography of enzyme-inhibitor complexes [3].

FAAH Inhibition Enzyme Assay Medicinal Chemistry

Bidentate Metal Chelation Capability

The 2-pyridyl group in 5-Pyridin-2-YL-oxazole-2-carbaldehyde provides a nitrogen atom capable of forming a bidentate chelation motif with transition metals, in conjunction with the oxazole nitrogen or the aldehyde oxygen [1]. This coordination geometry is not accessible to the 3-pyridyl isomer, which can only engage in monodentate binding due to the meta-position of the nitrogen relative to the oxazole linkage [2]. Studies on analogous 2-(pyridin-2-yl)oxazole ligands have demonstrated the formation of stable five-membered chelate rings with Ni(II), Cu(II), and Pd(II), with binding constants (log K) ranging from 4.2 to 6.8 [3].

Coordination Chemistry Catalysis Ligand Design

Commercial Purity and Availability

5-Pyridin-2-YL-oxazole-2-carbaldehyde is commercially available at 98% purity from reputable vendors, with batch-to-batch consistency suitable for demanding synthetic applications . In contrast, the 3-pyridyl isomer (CAS 342601-37-0) is often listed with lower purity levels (typically 95-97%) and may require additional purification steps prior to use . The higher purity of the 2-pyridyl isomer reduces the risk of side reactions and improves reproducibility in multi-step syntheses.

Procurement Purity Supply Chain

5-Pyridin-2-YL-oxazole-2-carbaldehyde Applications


Synthesis of CNS-Penetrant FAAH Inhibitors

The compound's elevated lipophilicity (LogP = 1.55) and ability to form high-affinity α-ketooxazole derivatives (Ki = 0.57 nM) make it an ideal starting material for developing FAAH inhibitors with improved blood-brain barrier permeability [1]. Researchers seeking to optimize CNS exposure should prioritize this 2-pyridyl isomer over the less lipophilic 3-pyridyl analog.

Development of Bidentate Metal Chelators for Catalysis

The bidentate chelation motif enabled by the 2-pyridyl substitution allows the formation of stable transition metal complexes suitable for homogeneous catalysis, including cross-coupling reactions and asymmetric transformations [2]. The 3-pyridyl isomer cannot provide this chelation geometry and is therefore less suitable for applications requiring strong metal binding.

Construction of G-Quadruplex-Targeting Oligoaryl Ligands

The 'head-to-tail' connectivity of pyridyl-oxazole units, as described by Verga et al., relies on the 2-pyridyl substitution to enable sequential C–H activation and cross-coupling reactions [3]. The resulting oligomeric ligands exhibit sub-micromolar binding affinities (KD = 0.6 × 10⁻⁷ M⁻¹) for cancer-relevant G-quadruplex structures, highlighting the utility of this building block in anticancer drug discovery [3].

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